tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a cyclopentyl ring, which is further substituted with a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or amines depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of phosphatidyl ethanolamines and ornithine derivatives .
Biology and Medicine:
- Potential applications in drug development due to its ability to form stable carbamate linkages.
- Investigated for its role in the synthesis of bioactive compounds and pharmaceuticals .
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
- Employed in the development of new materials with specific functional properties .
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate involves its ability to form stable carbamate linkages, which can interact with various molecular targets. The hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclopentyl ring provides structural rigidity, enhancing the compound’s stability and specificity in reactions .
Comparison with Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(cyclopentylmethyl)carbamate
- tert-Butyl N-(3-aminopropyl)carbamate
Comparison:
tert-Butyl N-(3-hydroxypropyl)carbamate: Lacks the cyclopentyl ring, making it less rigid and potentially less specific in its interactions.
tert-Butyl N-(cyclopentylmethyl)carbamate: Lacks the hydroxypropyl group, reducing its ability to participate in hydrogen bonding and other interactions.
tert-Butyl N-(3-aminopropyl)carbamate:
Conclusion
tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate is a versatile compound with significant potential in various fields, including organic synthesis, medicinal chemistry, and industrial applications. Its unique structure allows for a range of chemical reactions and interactions, making it a valuable building block for the development of new materials and bioactive compounds.
Properties
CAS No. |
1824278-32-1 |
---|---|
Molecular Formula |
C14H27NO3 |
Molecular Weight |
257.4 |
Purity |
95 |
Origin of Product |
United States |
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